(5-Chloro-1H-indol-3-yl)methanamine
Overview
Description
(5-Chloro-1H-indol-3-yl)methanamine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the 5th position of the indole ring and an amine group attached to the methylene carbon at the 3rd position.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to inhibit certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and the biological system in which it is acting .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects at the molecular and cellular level are diverse .
Biochemical Analysis
Biochemical Properties
(5-Chloro-1H-indol-3-yl)methanamine interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 10 micrograms per milliliter
Cellular Effects
The effects of this compound on cells are primarily observed in its potent inhibition of Mycobacterium tuberculosis It influences cell function by inhibiting the growth of this bacterium, thereby affecting cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting the growth of Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-indol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 5-chloroindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product . Another method includes the use of 5-chloroindole-3-carboxaldehyde as a starting material, which undergoes reductive amination with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other substituents on the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(5-Chloro-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in various chemical studies.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical products with specific properties.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1H-indol-2-yl)methanamine: Similar in structure but with the amine group at the 2nd position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3rd position.
5-Bromo-1H-indole-3-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(5-Chloro-1H-indol-3-yl)methanamine is unique due to the specific positioning of the chlorine atom and the amine group, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
(5-chloro-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCQPLLALCYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611941 | |
Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113188-83-3 | |
Record name | 5-Chloro-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113188-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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